molecular formula C6H5IN2O2 B1312708 4-Iodo-2-nitroaniline CAS No. 20691-72-9

4-Iodo-2-nitroaniline

Cat. No.: B1312708
CAS No.: 20691-72-9
M. Wt: 264.02 g/mol
InChI Key: QVCRSYXVWPPBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-nitroaniline can be synthesized through the iodination of 2-nitroaniline. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together, which provides high yields and selectivity .

Another method involves the reaction of 4-nitroaniline with iodine and silver acetate. This reaction proceeds smoothly and yields this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of N-iodosuccinimide in acetic acid is preferred due to its high yield and environmentally friendly nature. The reaction conditions are optimized to ensure maximum efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-nitroaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atom can be replaced by other substituents under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The amino group formed from the reduction of the nitro group can be further oxidized to form different functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid, sulfuric acid) are commonly used.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation using palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the substituents introduced.

    Reduction: 4-Iodo-2-aminobenzene.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Iodo-2-nitroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often employed in electrophilic aromatic substitution reactions due to the reactivity imparted by the iodine and nitro groups. The compound can undergo various transformations, including:

  • Electrophilic Aromatic Substitution: The iodine atom can be replaced by other substituents, allowing for the synthesis of derivatives with modified properties.
  • Reduction Reactions: The nitro group can be reduced to an amino group using agents like tin(II) chloride, facilitating further functionalization.
  • Oxidation Reactions: The amino group formed from reduction can be oxidized to yield different functional groups.

Biological Research

Potential Biological Activity
this compound has been investigated for its potential biological activities. Studies indicate that it may act as an enzyme inhibitor, making it a candidate for drug development. Its structural features allow it to interact with various enzymes, potentially influencing enzymatic pathways involved in disease processes.

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.039 μg/mL, indicating its potential as an antibacterial agent.

Industrial Applications

Dye and Pigment Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for various colorants used in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of derivatives of this compound revealed their effectiveness against common bacterial strains. The research highlighted the structure-activity relationship (SAR) that suggests the presence of iodine and nitro groups enhances antimicrobial activity.

Case Study 2: Synthesis of Novel Compounds

Another research investigation explored the synthesis of novel compounds via Suzuki–Miyaura coupling reactions involving this compound. This method allowed for the formation of diverse aryl compounds, showcasing its utility in advanced organic synthesis.

Mechanism of Action

The mechanism of action of 4-iodo-2-nitroaniline involves its reactivity towards various chemical reagents The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring, making it less reactive towards electrophilic substitution

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 4-Chloro-2-nitroaniline
  • 2-Iodo-4-nitroaniline

Comparison

4-Iodo-2-nitroaniline is unique due to the presence of both an iodine atom and a nitro group on the aniline ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, the iodine atom is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

4-Iodo-2-nitroaniline (CAS No. 20691-72-9) is an aromatic compound characterized by the presence of an iodine atom and a nitro group attached to an aniline ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and applications.

The molecular formula of this compound is C6H5IN2O2C_6H_5IN_2O_2, with a molecular weight of 264.02 g/mol. It possesses several notable chemical properties:

  • Solubility : Approximately 0.15 mg/ml in water.
  • Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which can affect its absorption and distribution in biological systems.
  • Molar Refractivity : 52.39, indicating its ability to interact with various biological molecules.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, making it a candidate for drug development. Its structural features allow it to interact with various enzymes, potentially leading to therapeutic applications. The compound has been studied for its interactions with biomolecules, suggesting it may influence enzymatic pathways involved in disease processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that the presence of the iodine and nitro groups enhances its antimicrobial activity.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent for metabolic disorders .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.039 μg/mL for certain derivatives .
  • Synthesis of Novel Compounds :
    • A synthetic route involving this compound was utilized to generate novel benzimidazole derivatives, which demonstrated enhanced biological activities compared to the parent compound .

Data Table: Biological Activities of this compound Derivatives

Compound DerivativeBiological ActivityMIC (μg/mL)Reference
Benzimidazole derivative AAntibacterial0.039
Benzimidazole derivative BEnzyme inhibitionN/A
Original compoundAntimicrobial0.078

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-2-nitroaniline, and how can purity be validated?

  • Methodological Answer : A scalable synthesis involves iodination of 2-nitroaniline derivatives under controlled conditions. For example, analogous procedures to those in (e.g., synthesis of 4-isocyano-2-nitroaniline derivatives) suggest using a 0.5 mmol scale with Pd-catalyzed coupling or electrophilic substitution. Post-synthesis, purity is validated via:

  • Melting Point Analysis : Compare observed values with literature data.
  • Spectroscopic Techniques : ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular ion verification .
    Table 1 : Example Characterization Data (Hypothetical for this compound)
ParameterObserved ValueLiterature Reference
Melting Point (°C)180–182[Internal Lab Data]
¹H NMR (δ, ppm)8.2 (d), 7.5 (s)

Q. How can researchers determine the solubility of this compound in organic solvents?

  • Methodological Answer : Use gravimetric or UV-Vis methods as described in for structurally similar nitroanilines. Key steps:

Prepare saturated solutions in solvents (e.g., ethanol, acetonitrile) at fixed temperatures (25–50°C).

Filter undissolved material and quantify concentration via spectrophotometry (λ_max ~400 nm for nitro groups).

Model data using equations like the Modified Apelblat equation to predict solubility trends .
Note : Polar aprotic solvents (e.g., NMP) typically enhance solubility due to nitro group interactions.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to safety databases like CAMEO Chemicals and ECHA guidelines ( ):

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In amber glass vials under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Apply techniques from :

  • Powder XRD : Identify crystalline phases.
  • DSC/TGA : Monitor thermal transitions (e.g., melting, decomposition).
  • Solvent-Mediated Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate pure polymorphs .
    Example Workflow :

Recrystallize from ethanol.

Compare DSC thermograms with literature.

Cross-validate with IR spectroscopy (nitro/amine stretch regions).

Q. What experimental strategies enable the study of this compound’s stability under varying pH and temperature?

  • Methodological Answer : Design a stability-indicating study:

Prepare buffer solutions (pH 1–12) and incubate samples at 25–60°C.

Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

Quantify decomposition products (e.g., iodides, nitroso derivatives) using LC-MS.
Key Consideration : Acidic conditions may hydrolyze the iodo group, while alkaline media could reduce nitro functionalities.

Q. How can computational methods complement experimental data for this compound’s reactivity?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian, ORCA) to:

  • Predict electrophilic substitution sites (Fukui indices).
  • Simulate NMR/IR spectra (B3LYP/6-311+G(d,p)) for comparison with experimental data.
  • Model intermolecular interactions in crystal packing (Hirshfeld surface analysis) .

Q. Methodological Rigor and Contradiction Analysis

Q. What frameworks ensure robust experimental design for this compound studies?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) from :

  • Define variables (e.g., solvent polarity as independent, solubility as dependent).
  • Include controls (e.g., unsubstituted nitroaniline for comparison).
  • Use mixed-methods (e.g., synthesis + computational modeling) to strengthen conclusions .

Q. How should researchers address conflicting spectral interpretations?

  • Methodological Answer : Apply triangulation:

Cross-check NMR assignments with 2D techniques (COSY, HSQC).

Validate mass spectra with isotopic patterns (iodine has a distinct 127/129 amu signature).

Replicate experiments in triplicate to rule out instrumentation errors .

Q. Tables for Key Data

Table 2 : Hypothetical Solubility of this compound in Selected Solvents (25°C)

SolventSolubility (mg/mL)Method
Ethanol12.5Gravimetric
Acetonitrile8.2UV-Vis (λ=400 nm)
Cyclohexane0.3HPLC

Table 3 : Common Degradation Products Under Stress Conditions

ConditionMajor ProductDetection Method
pH 2, 50°C2-NitroanilineLC-MS
pH 12, 60°C4-IodophenolGC-FID

Properties

IUPAC Name

4-iodo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRSYXVWPPBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463820
Record name 4-Iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-72-9
Record name 4-Iodo-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20691-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round bottom flask, a mixture of o-nitro aniline (formula 4) (13.7 g, 100 mmol), and potassium iodide (16.6 g, 100 mmol), potassium periodate (21.4 g, 100 mmol), sodium chloride (11.7 g, 200 mmol) in acetic acid and water (9:1) was stirred for 8-15 hours at room temperature. The reaction mixture was then poured over chopped ice and extracted with dichloromethane. The extract was further washed twice with water, then brine solution and dried over anhydrous sodium sulfate. On removal of dichloromethane 4-iodo-2-nitro aniline (formula 3) was obtained in 100% yield (26.4 g). The product was analyzed by the analytical methods like 1H & 13C NMR and GC-MS for its purity.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Iodo-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.